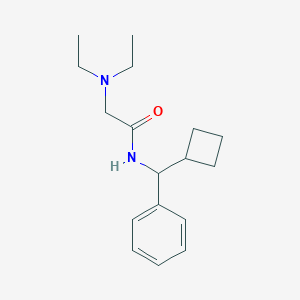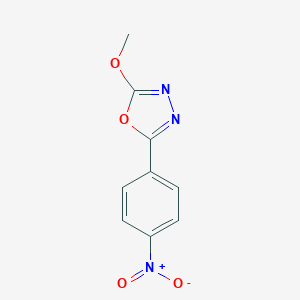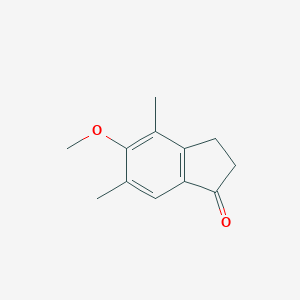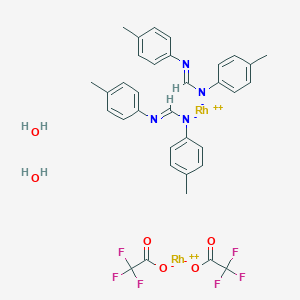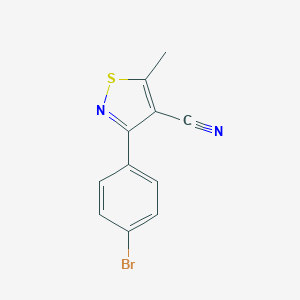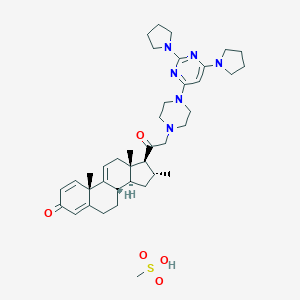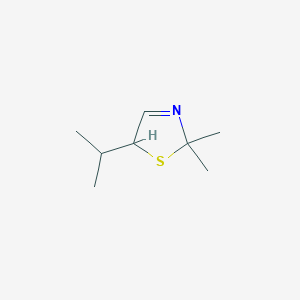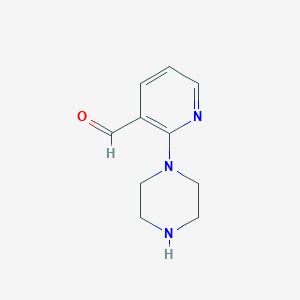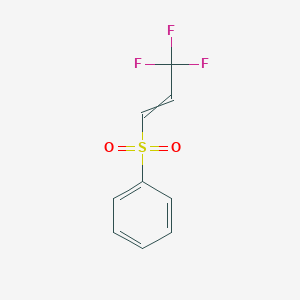
((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFPB belongs to the class of sulfones and is widely used in various fields of research, including organic chemistry, medicinal chemistry, and materials science.
Mechanism Of Action
The mechanism of action of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also known to act as a mild Lewis acid, making it a useful catalyst in organic synthesis.
Biochemical And Physiological Effects
((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene may have potential as an anti-inflammatory agent due to its ability to inhibit the activation of certain enzymes.
Advantages And Limitations For Lab Experiments
((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also relatively inexpensive compared to other reagents used in organic synthesis. However, ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to use in certain reactions.
Future Directions
There are several potential future directions for research involving ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene. One area of interest is the development of new synthetic methods using ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene as a reagent. Another area of research is the investigation of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene's potential as a catalyst in various chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene and its potential applications in medicine.
Synthesis Methods
The synthesis of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene involves the reaction of 3,3,3-trifluoropropene with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene as a white solid with a high yield. The synthesis of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is a relatively simple and cost-effective process, making it an attractive compound for research purposes.
Scientific Research Applications
The unique chemical properties of ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene make it a valuable compound for scientific research. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene has been extensively studied for its applications in organic synthesis, specifically in the area of cross-coupling reactions. ((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
105924-64-9 |
|---|---|
Product Name |
((3,3,3-Trifluoroprop-1-en-1-yl)sulfonyl)benzene |
Molecular Formula |
C9H7F3O2S |
Molecular Weight |
236.2108896 |
IUPAC Name |
[(E)-3,3,3-trifluoroprop-1-enyl]sulfonylbenzene |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)6-7-15(13,14)8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
MXCAYGIFNXCLMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



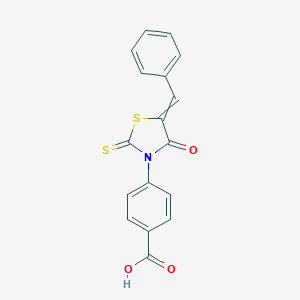
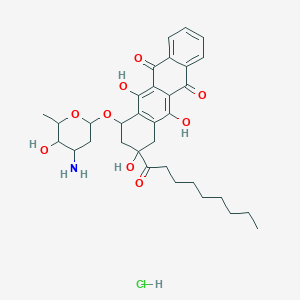
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
